molecular formula C19H17ClN2O2 B2871943 3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851404-75-6

3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2871943
CAS No.: 851404-75-6
M. Wt: 340.81
InChI Key: ZYWQRVFXEMDLEC-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Synthesis of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde: This intermediate can be synthesized through the Vilsmeier-Haack reaction, where 7-methylquinoline is treated with DMF and POCl3 to form the corresponding aldehyde.

    Formation of this compound: The aldehyde is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-2-oxo-1H-quinoline-3-carbaldehyde: An intermediate in the synthesis of the target compound.

    3-chlorobenzoyl chloride: A reagent used in the synthesis.

    Quinoline N-oxide derivatives: Products of oxidation reactions.

Uniqueness

3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWQRVFXEMDLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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